molecular formula C16H20Cl3N3O3S B15044503 Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate

Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate

Cat. No.: B15044503
M. Wt: 440.8 g/mol
InChI Key: GILBFFGEKJRDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate is a complex organic compound with a molecular formula of C16H20Cl3N3O3S and a molecular weight of 440.779. This compound is known for its unique chemical structure, which includes a trichloroethyl group, a dimethylpropanoyl group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2,2-dimethylpropanoyl chloride to form an intermediate. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a carbothioylating agent to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce less chlorinated derivatives.

Scientific Research Applications

Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may interact with multiple biological molecules .

Comparison with Similar Compounds

  • Methyl 2-[({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
  • Ethyl 4-[({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)carbamothioyl]amino]benzoate

Comparison: Compared to similar compounds, Methyl 2-[({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate is unique due to its specific combination of functional groups. The presence of the dimethylpropanoyl group and the benzoate ester provides distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H20Cl3N3O3S

Molecular Weight

440.8 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C16H20Cl3N3O3S/c1-15(2,3)13(24)21-12(16(17,18)19)22-14(26)20-10-8-6-5-7-9(10)11(23)25-4/h5-8,12H,1-4H3,(H,21,24)(H2,20,22,26)

InChI Key

GILBFFGEKJRDCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.